molecular formula C16H18BrNO4 B8265861 1,3-Dioxoisoindolin-2-YL 8-bromooctanoate

1,3-Dioxoisoindolin-2-YL 8-bromooctanoate

Cat. No. B8265861
M. Wt: 368.22 g/mol
InChI Key: CCAMUHDGTZUGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxoisoindolin-2-YL 8-bromooctanoate is a useful research compound. Its molecular formula is C16H18BrNO4 and its molecular weight is 368.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-YL 8-bromooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-YL 8-bromooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

1,3-Dioxoisoindolin-2-yl derivatives have been studied for their crystal structures, showcasing the molecular orientations and interactions within these compounds. This includes the planar configuration of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to other functional groups, which plays a crucial role in understanding the chemical behavior and potential applications of these compounds (Raza et al., 2009).

Antimicrobial Activity

Derivatives of 1,3-Dioxoisoindolin-2-yl have been synthesized and tested for antimicrobial activities. Some compounds in this category have shown promising results against microbial infections, indicating potential applications in developing new antimicrobial agents (Bedair et al., 2006).

Synthesis of Medical Intermediates

These compounds have been used in the synthesis of intermediates for medical applications, such as the synthesis of HMG-CoA reductase inhibitors like atorvastatin, which is significant in lowering cholesterol levels in the blood (Zhou et al., 2011).

Synthesis of Anticancer Agents

Specific derivatives, such as carbamodithioate derivatives of 1,3-dioxoisoindolin-2-yl, have been synthesized and are being investigated for their potential as anticancer agents. This research contributes to the ongoing search for more effective cancer treatments (Nadhum & Mohammed, 2020).

Corrosion Inhibition

Some 1,3-dioxoisoindolin-2-yl derivatives have been evaluated as corrosion inhibitors, indicating their potential use in protecting metals from corrosion, which is essential in various industrial applications (Shamaya et al., 2021).

Liquid Crystal Research

Research into mesogenic Schiff bases using 1,3-dioxoisoindolin-2-yl derivatives contributes to our understanding of liquid crystal behavior, which is crucial in developing new materials for displays and other applications (Dubey et al., 2018).

Anti-Inflammatory Research

The synthesis and evaluation of specific derivatives for their anti-inflammatory properties reveal potential applications in treating inflammatory conditions. This expands the scope of therapeutics available for various inflammatory diseases (Nikalje et al., 2015).

Chemical Sensor Development

Some 1,3-dioxoisoindolin-2-yl derivatives have been used in developing chemical sensors, particularly for detecting metal ions, which has significant implications in environmental monitoring and diagnostics (Madhu & Sivakumar, 2019).

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 8-bromooctanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c17-11-7-3-1-2-4-10-14(19)22-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,1-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAMUHDGTZUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-YL 8-bromooctanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.